BenchChemオンラインストアへようこそ!

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Isomerism

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 392241-93-9) is a synthetic small molecule belonging to the 1,3,4-thiadiazole amide class. Its structure features a 5-(4-chlorophenyl)-1,3,4-thiadiazole core linked via an amide bond to a 3,4,5-trimethoxybenzoyl group, distinguishing it from analogs with different halogen substitution patterns (e.g., 2-chlorophenyl) or alternative benzamide moieties like the 5-chloro-2-hydroxybenzamide found in the known FAK inhibitor FAK-IN-8.

Molecular Formula C18H16ClN3O4S
Molecular Weight 405.85
CAS No. 392241-93-9
Cat. No. B2628212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
CAS392241-93-9
Molecular FormulaC18H16ClN3O4S
Molecular Weight405.85
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClN3O4S/c1-24-13-8-11(9-14(25-2)15(13)26-3)16(23)20-18-22-21-17(27-18)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,20,22,23)
InChIKeyRDCMSGWMJGDXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 392241-93-9): A Chemically Distinct 1,3,4-Thiadiazole Amide for Targeted Anticancer Research


N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 392241-93-9) is a synthetic small molecule belonging to the 1,3,4-thiadiazole amide class. Its structure features a 5-(4-chlorophenyl)-1,3,4-thiadiazole core linked via an amide bond to a 3,4,5-trimethoxybenzoyl group, distinguishing it from analogs with different halogen substitution patterns (e.g., 2-chlorophenyl) or alternative benzamide moieties like the 5-chloro-2-hydroxybenzamide found in the known FAK inhibitor FAK-IN-8 . Compounds in this class are investigated for their potential as anticancer agents, with the specific arrangement of the 4-chlorophenyl and multiple methoxy substituents creating a unique pharmacophoric profile that cannot be replicated by generic substitutions [1].

Why Generic Substitution Fails for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide: Divergent Bioactivity from Single-Atom Shifts


In the 1,3,4-thiadiazole amide series, seemingly minor structural modifications—such as moving a chlorine atom from the para to the ortho position on the phenyl ring—can drastically alter a compound's biological target engagement, potency, and selectivity profile [1]. For example, the ortho-chloro isomer (CAS 330190-67-5) is a structurally distinct entity from the para-chloro target compound, and cannot be assumed to exhibit equivalent binding kinetics or cellular activity [2]. Furthermore, replacing the 3,4,5-trimethoxybenzamide moiety with a 5-chloro-2-hydroxybenzamide group, as in FAK-IN-8 (IC50 = 5.32 µM against FAK), results in a compound with a completely different hydrogen-bonding network and target profile . These compound-specific interactions mean that broad class-level claims are insufficient for precise research applications; only the exact compound guarantees the documented structure-activity relationship (SAR) that underpins a given experimental system.

Quantitative Differentiation Evidence for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide Against Key Analogs


Structural Differentiation: para-Chlorophenyl vs. ortho-Chlorophenyl Isomerism in 1,3,4-Thiadiazole Amides

The target compound is the para-chlorophenyl isomer (4-chlorophenyl), while a key commercially available comparator is the ortho-chlorophenyl isomer, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 330190-67-5, PubChem CID 1409642) [1]. The positional difference of the chlorine atom directly impacts the three-dimensional orientation of the phenyl ring relative to the thiadiazole core, altering the compound's dihedral angle and electronic surface potential. This structural distinction is a primary driver of differential target binding, as molecular docking studies on related thiadiazole series have shown that even a halogen position shift can invert selectivity profiles [2].

Medicinal Chemistry Structure-Activity Relationship Isomerism

Functional Group Differentiation: 3,4,5-Trimethoxybenzamide vs. 5-Chloro-2-hydroxybenzamide in the Target Binding Pocket

FAK-IN-8 (CAS 1374959-91-7), a characterized FAK inhibitor (IC50 = 5.32 µM), shares the 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl core with the target compound but differs in the amide substituent . FAK-IN-8 possesses a 5-chloro-2-hydroxybenzamide group, which can form an intramolecular hydrogen bond and presents a different steric and electronic profile compared to the target compound's 3,4,5-trimethoxybenzamide. The three methoxy groups in the target compound are known to act as hydrogen bond acceptors and occupy a significantly larger solvent-excluded volume, which can redirect binding affinity towards alternative kinase targets or modulate physicochemical properties such as logP [1]. A direct head-to-head activity comparison is not available, but the purely structural and physicochemical divergence is sufficient to preclude their interchangeability in a research setting.

Focal Adhesion Kinase Kinase Inhibition Pharmacophore

Class-Level Anticancer Potency Benchmark: Positioning Against a Known 3,4,5-Trimethoxy Containing Analog

A structurally related compound within the broader 1,3,4-thiadiazole amide class, featuring a 3,4,5-trimethoxybenzamide motif akin to the target molecule, demonstrated significant anticancer activity in a study by Alegaon et al. Specifically, compound 13a, which incorporates the 3,4,5-trimethoxy substituent on a thiadiazole-benzimidazole core, displayed potent antiproliferative effects with IC50 values of 0.04 µM (MCF-7), 0.06 µM (A549), 0.12 µM (Colo-205), and 0.19 µM (A2780) . While this is not a direct analog, it serves as a class-level comparator that validates the potency-enhancing role of the 3,4,5-trimethoxy motif when conjugated to a heterocyclic core. The target compound, with its identical 3,4,5-trimethoxybenzamide tail, is hypothesized to leverage similar binding interactions, but its unique 5-(4-chlorophenyl)-1,3,4-thiadiazole head group has the potential to further tune selectivity and potency, a key differentiator that demands its specific evaluation.

Anticancer Activity MCF-7 Cytotoxicity

Differentiated Selectivity Potential: VEGFR-2 vs. FAK Pathways as a Consequence of Structural Variation

Recent SAR studies on 1,3,4-thiadiazole derivatives highlight how subtle changes to the amide substituent can profoundly shift a compound's primary kinase target. For instance, a series of thiadiazole derivatives designed with VEGFR-2 pharmacophoric features yielded potent inhibitors, with compound 22 achieving an IC50 of 0.042 µM against VEGFR-2, comparable to sorafenib (IC50 = 0.041 µM) [1]. In contrast, the structurally distinct compound FAK-IN-8, which shares the core 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold with the target molecule, shows its primary activity against FAK (IC50 = 5.32 µM) . The target compound N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide, with its unique amide group, has not been profiled against either kinase. However, based on these SAR trends, it is expected to exhibit a selectivity profile distinct from both the VEGFR-2-targeted compound 22 and the FAK-targeted FAK-IN-8, making its specific procurement and profiling a necessity for kinase inhibitor discovery.

VEGFR-2 Inhibition FAK Inhibition Kinase Selectivity

High-Value Application Scenarios for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide in Scientific Procurement


De Novo Kinase Selectivity Profiling Panel

Given its structural divergence from known kinase inhibitors like FAK-IN-8 and VEGFR-2 inhibitor 'compound 22' [1], N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a high-priority candidate for broad-panel kinase selectivity screening. Its unique 3,4,5-trimethoxybenzamide pharmacophore, known to confer potent anticancer activity in analogous systems , combined with an uncharacterized 5-(4-chlorophenyl)-1,3,4-thiadiazole core, positions it to potentially reveal novel kinase targets or dual inhibition profiles that are inaccessible to established probes. Procurement of the exact compound is mandatory for generating a proprietary and scientifically meaningful dataset, as structurally similar isomers or core analogs would lead to divergent selectivity fingerprints [2].

Structure-Activity Relationship (SAR) Expansion around the 3,4,5-Trimethoxy Pharmacophore

Researchers aiming to systematically map the SAR of 3,4,5-trimethoxy-containing antitumor agents must include this compound as a key anchor point. Benchmarking studies show that the 3,4,5-trimethoxy group on a thiadiazole core can yield nanomolar potency against MCF-7 and A549 lines . The target molecule allows investigation of the synergistic or antagonistic effect of the 4-chlorophenyl substitution in this context, a structural feature that is electronically and sterically distinct from the 2-chlorophenyl isomer (CAS 330190-67-5) [2]. Its use in a parallel synthesis or SAR matrix is therefore scientifically indispensable, and substitution with a different analog would create a confounding data point and break the SAR series continuity.

Physicochemical and ADME Property Engineering

The 3,4,5-trimethoxy substitution significantly influences a molecule's lipophilicity and solubility. A computed XLogP3 of 3.7 for a closely related analog [2] suggests moderate lipophilicity for the target compound. This property, distinct from the more polar or less sterically hindered analogs like FAK-IN-8, makes it a valuable tool compound for studying the effect of methoxy-group count on passive membrane permeability, metabolic stability, and plasma protein binding. Procurement of the exact compound is essential for generating reliable ADME data that can guide the optimization of preclinical candidates within the thiadiazole amide series.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.